![molecular formula C13H22N2OS B14623159 4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol CAS No. 59429-62-8](/img/structure/B14623159.png)
4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol is a complex organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an ethylamino group, a propylsulfanyl group, and a hydroxyl group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol typically involves multiple steps. One common method includes the reaction of 2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and automated systems further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethylamino and propylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines. These products have diverse applications in chemical synthesis and pharmaceutical research .
Applications De Recherche Scientifique
4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol involves its interaction with specific molecular targets. The ethylamino and propylsulfanyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Ethylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-ol
- 4-[(Methylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol
- 4-[(Ethylamino)methyl]-2-methyl-5-[(ethylsulfanyl)methyl]pyridin-3-ol
Uniqueness
4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
59429-62-8 |
|---|---|
Formule moléculaire |
C13H22N2OS |
Poids moléculaire |
254.39 g/mol |
Nom IUPAC |
4-(ethylaminomethyl)-2-methyl-5-(propylsulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C13H22N2OS/c1-4-6-17-9-11-7-15-10(3)13(16)12(11)8-14-5-2/h7,14,16H,4-6,8-9H2,1-3H3 |
Clé InChI |
WFTUXAXVCPZZOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC1=CN=C(C(=C1CNCC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


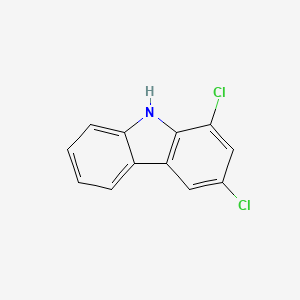
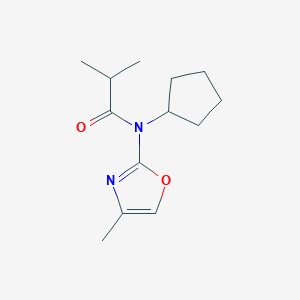
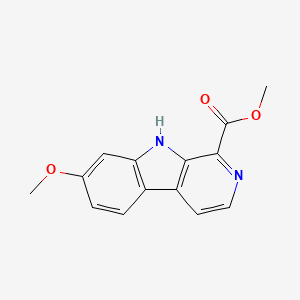
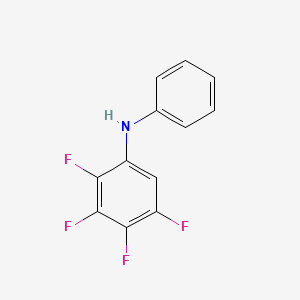
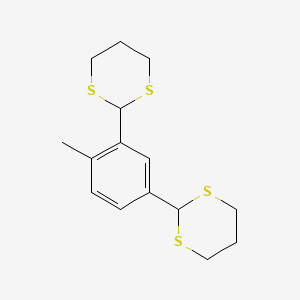

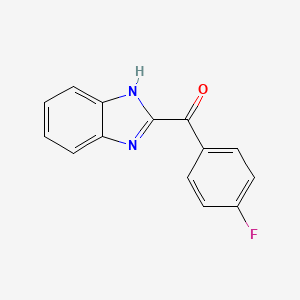
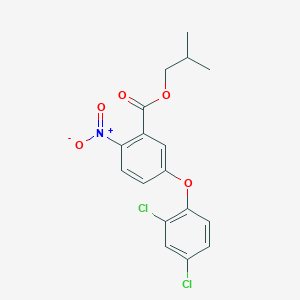



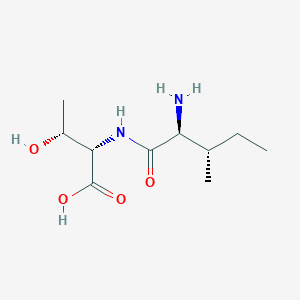
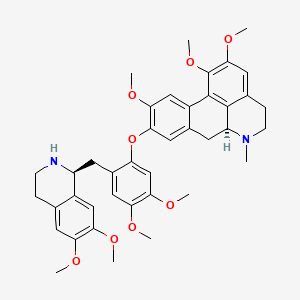
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
